Anticancer agent 109
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Overview
Description
This compound suppresses the expression of Gas6, Axl, p-PI3K, and p-AKT in cancer cells, thereby inducing G1 phase arrest and promoting apoptosis of cancer cells . It has shown efficacy in inhibiting tumor growth in various cancer models, making it a promising candidate for cancer therapy.
Preparation Methods
The synthesis of Anticancer agent 109 involves several steps. The compound is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The specific synthetic route and reaction conditions can vary, but common methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques such as chromatography and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Anticancer agent 109 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity .
Scientific Research Applications
Anticancer agent 109 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the Gas6-Axl signaling pathway and its role in cancer progression. In biology, it is employed to investigate the molecular mechanisms of apoptosis and cell cycle regulation. In medicine, this compound is being explored as a potential therapeutic agent for various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. Additionally, it has applications in the pharmaceutical industry for the development of new anticancer drugs and in preclinical studies to evaluate the efficacy and safety of novel compounds .
Mechanism of Action
The mechanism of action of Anticancer agent 109 involves the inhibition of the Gas6-Axl signaling pathway. By suppressing the expression of Gas6 and Axl, the compound disrupts the downstream signaling cascade involving p-PI3K and p-AKT. This leads to the induction of G1 phase arrest and promotes apoptosis of cancer cells. The molecular targets of this compound include the Gas6 and Axl proteins, as well as the PI3K and AKT pathways, which are critical for cell survival and proliferation .
Comparison with Similar Compounds
Anticancer agent 109 is unique in its ability to selectively inhibit the Gas6-Axl axis, which is not commonly targeted by other anticancer agents. Similar compounds include other inhibitors of the PI3K-AKT pathway, such as LY294002 and wortmannin, which also induce apoptosis and cell cycle arrest but through different molecular targets. Another similar compound is sunitinib, a multi-targeted receptor tyrosine kinase inhibitor that affects multiple signaling pathways, including the VEGF and PDGF receptors. this compound is distinct in its specificity for the Gas6-Axl axis, making it a valuable tool for studying this particular pathway and its role in cancer .
Properties
Molecular Formula |
C19H15N3O2 |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
(3Z)-5-hydroxy-4,6-dimethyl-3-(quinolin-2-ylmethylidene)-1H-pyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C19H15N3O2/c1-10-16-14(19(24)22-18(16)20-11(2)17(10)23)9-13-8-7-12-5-3-4-6-15(12)21-13/h3-9,23H,1-2H3,(H,20,22,24)/b14-9- |
InChI Key |
CSKXBCHNPARCGH-ZROIWOOFSA-N |
Isomeric SMILES |
CC1=C2/C(=C/C3=NC4=CC=CC=C4C=C3)/C(=O)NC2=NC(=C1O)C |
Canonical SMILES |
CC1=C2C(=CC3=NC4=CC=CC=C4C=C3)C(=O)NC2=NC(=C1O)C |
Origin of Product |
United States |
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